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molecular formula C11H11F2NO3 B8483904 N-(1-Carboxy-1-methylethyl)-2,4-difluorobenzamide

N-(1-Carboxy-1-methylethyl)-2,4-difluorobenzamide

Cat. No. B8483904
M. Wt: 243.21 g/mol
InChI Key: DQOXEYSECDENHP-UHFFFAOYSA-N
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Patent
US06384033B1

Procedure details

To a solution of N-(1-methoxycarbonyl-1-methylethyl)-2,4-difluorobenzamide obtained in Example 30 (1.51 g, 5.9 mmol) in methanol (10 ml) was added 4N aqueous NaOH (10 ml), and stirred at room temperature for 30 min. The methanol was evaporated and the resulting mixture was acidified with 4N hydrochloric acid and extracted with ethyl acetate. The extract was dried over Na2SO4 and the solvent was evaporated under a reduced pressure to give the title compound (1.42 g; 99%).
Name
N-(1-methoxycarbonyl-1-methylethyl)-2,4-difluorobenzamide
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]([NH:8][C:9](=[O:18])[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=1[F:17])([CH3:7])[CH3:6])=[O:4].[OH-].[Na+]>CO>[C:3]([C:5]([NH:8][C:9](=[O:18])[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=1[F:17])([CH3:7])[CH3:6])([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
N-(1-methoxycarbonyl-1-methylethyl)-2,4-difluorobenzamide
Quantity
1.51 g
Type
reactant
Smiles
COC(=O)C(C)(C)NC(C1=C(C=C(C=C1)F)F)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(O)C(C)(C)NC(C1=C(C=C(C=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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